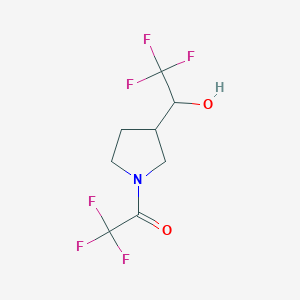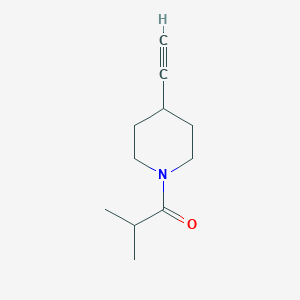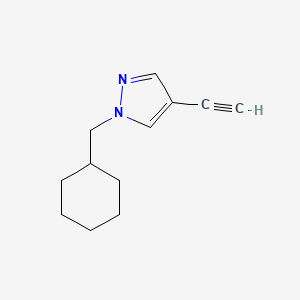
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Amino-5-methylthiophene-3-carbonitrile
- 2-Amino-4-cyclopropylthiophene-3-carbonitrile
- 2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile .
Uniqueness
2-Amino-4-cyclopropyl-5-(methylsulfonyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H10N2O2S2 |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
2-amino-4-cyclopropyl-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S2/c1-15(12,13)9-7(5-2-3-5)6(4-10)8(11)14-9/h5H,2-3,11H2,1H3 |
Clé InChI |
IFLHTRPVISBMEA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)







![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)



![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)
